BIX 01294 Trihydrochloride

Overview

Description

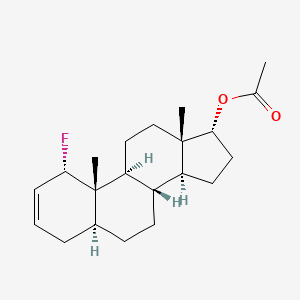

BIX 01294, a diazepin-quinazolinamine derivative, is a selective, cell-permeable inhibitor of G9a-like protein and G9a histone lysine methyltransferase. It is known for its ability to selectively impair the generation of dimethylated histone H3 at lysine 9 (H3K9me2), which plays a crucial role in gene silencing and chromatin structure regulation .

Scientific Research Applications

BIX 01294 has a wide range of scientific research applications:

Chemistry: It is used as a selective inhibitor in studies involving histone methyltransferases.

Biology: BIX 01294 is employed in research on gene expression regulation, chromatin structure, and epigenetics.

Mechanism of Action

BIX 01294 inhibits G9a and G9a-like protein by occupying the histone binding site, preventing interaction with histones. This inhibition leads to a reduction in dimethylation of histone H3 at lysine 9 (H3K9me2), which is essential for gene silencing and chromatin structure regulation. The compound also induces autophagy and apoptosis in certain cancer cells, contributing to its potential as a therapeutic agent .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

A study has shown that treatment with BIX 01294 decreased H3K9me2 and increased selected mRNA levels in cultured PBMCs from both normal controls and participants with schizophrenia . This suggests potential therapeutic value of BIX 01294 in the treatment of schizophrenia .

Relevant Papers The relevant papers retrieved include a study examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models . Another reference is a supplier’s page which cites a paper on the reversal of H3K9me2 by a small-molecule inhibitor for the G9a histone methyltransferase .

Biochemical Analysis

Biochemical Properties

BIX 01294 Trihydrochloride inhibits G9a and GLP by competing for binding with the amino acids N-terminal of the substrate lysine residue . It has been shown to reduce global levels of H3K9me2, a histone modification associated with gene repression . The compound interacts with the histone methyltransferase EHMT2 (euchromatic histone-lysine N-methyltransferase 2) and reduces H3K9me2 levels in cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It can induce autophagy-dependent differentiation of glioma stem-like cells . In human peripheral mononuclear cells, treatment with this compound decreased H3K9me2 levels and increased selected mRNA levels .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with histone methyltransferases. It inhibits the activity of G9a and GLP by competing for binding with the amino acids N-terminal of the substrate lysine residue . This leads to a decrease in H3K9me2 levels, thereby affecting gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to cause a reduction in H3K9me2 levels in primary and recurrent tumor cells over a period of 6 days

Dosage Effects in Animal Models

In animal models, peripheral administration of this compound decreased cortical H3K9me2 levels and increased schizophrenia candidate gene expression . The effects of different dosages of this compound in animal models need to be further investigated.

Preparation Methods

BIX 01294 can be synthesized using a retrosynthetic analysis and convergent synthesis approach. The starting materials are 2-amino-4,5-dimethoxybenzoic acid and urea. The synthesis involves four main steps: cyclization, chlorination, and two steps of ammonolysis. The final step does not require microwave irradiation and uses methanesulfonic acid as a catalyst under mild conditions, resulting in a 75.5% yield .

Chemical Reactions Analysis

BIX 01294 undergoes various chemical reactions, including:

Oxidation and Reduction:

Substitution: The compound can undergo substitution reactions, particularly involving its diazepin-quinazolinamine structure.

Common Reagents and Conditions: Methanesulfonic acid is commonly used as a catalyst in the synthesis of BIX 01294.

Major Products: The primary product of these reactions is BIX 01294 itself, with potential by-products depending on the specific reaction conditions.

Comparison with Similar Compounds

BIX 01294 is unique due to its high selectivity and potency as a G9a and G9a-like protein inhibitor. Similar compounds include:

UNC0638: Another selective inhibitor of G9a and G9a-like protein, but with different potency and selectivity profiles.

GSK343: A selective inhibitor of EZH2, another histone methyltransferase, which targets different histone marks.

EPZ-6438: A selective inhibitor of EZH2, used in similar research applications but with a different target specificity

BIX 01294 stands out for its specific inhibition of G9a and G9a-like protein, making it a valuable tool in epigenetic research and potential therapeutic applications.

Properties

IUPAC Name |

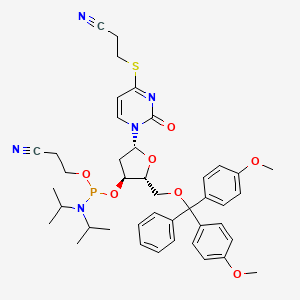

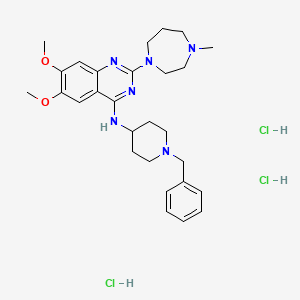

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N6O2.3ClH/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21;;;/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMURUEPQXKJIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41Cl3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017374 | |

| Record name | BIX 01294 trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392399-03-9 | |

| Record name | BIX-01294 trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392399039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIX 01294 trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIX-01294 trihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57HBY4AC4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BIX 01294?

A1: BIX 01294 acts as a substrate-competitive inhibitor of EHMT2 and EHMT1. [] This means it competes with the natural substrate, histone H3, for binding to the active site of these enzymes.

Q2: What are the downstream effects of BIX 01294 inhibiting EHMT2/GLP?

A2: Inhibition of EHMT2/GLP by BIX 01294 primarily results in a decrease in the levels of histone H3 lysine 9 dimethylation (H3K9me2) [, ], a repressive epigenetic mark associated with transcriptional silencing. This can lead to:

- Reactivation of silenced genes: BIX 01294 can reactivate the expression of tumor suppressor genes and other genes involved in cell cycle regulation, apoptosis, and differentiation. [, , , , , , ]

- Induction of apoptosis and autophagy: BIX 01294 can induce both apoptosis (programmed cell death) and autophagy (a cellular recycling process) in various cancer cell lines. [, , , , ]

- Inhibition of cell proliferation, migration, and invasion: BIX 01294 treatment has been shown to reduce the growth, movement, and invasive potential of various cancer cells. [, , , , ]

- Sensitization to other therapeutic agents: BIX 01294 can enhance the efficacy of other anti-cancer therapies, such as TRAIL and melphalan. [, ]

Q3: What is the molecular formula and weight of BIX 01294?

A3: BIX 01294 trihydrochloride has the molecular formula C19H25N5O2 • 3HCl and a molecular weight of 456.8 g/mol.

Q4: How do structural modifications of BIX 01294 affect its activity?

A4: Studies exploring BIX 01294 analogues reveal that specific structural modifications can alter its activity and selectivity:

- Desmethoxyquinazolines: Replacing methoxy groups with other substituents can lead to a loss of EHMT2/GLP inhibitory activity while gaining selectivity towards DNA methyltransferase DNMT3A. []

- Modifications affecting interaction with substrate arginine: Replacing hydrophobic segments with guanidine groups mimicking arginine can enhance binding affinity and potentially increase potency. []

Q5: What types of in vitro assays have been used to study BIX 01294's effects?

A5: Researchers have employed various in vitro assays to investigate BIX 01294, including:

- Cell viability and proliferation assays: Assess the impact of BIX 01294 on cell survival and growth. [, , , , , ]

- Apoptosis and autophagy assays: Determine the ability of BIX 01294 to induce cell death pathways. [, , , ]

- Cell migration and invasion assays: Evaluate the influence of BIX 01294 on the metastatic potential of cancer cells. [, , ]

- Chromatin immunoprecipitation (ChIP) assays: Examine the binding of specific proteins or histone modifications to DNA regions. [, , , ]

- Reporter gene assays: Analyze the effect of BIX 01294 on the expression of specific genes. []

Q6: Has BIX 01294 been tested in animal models?

A6: Yes, BIX 01294 has been investigated in several animal models, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B585878.png)